molecular formula C17H23NO3S B1325605 Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate CAS No. 898783-36-3

Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate

Cat. No.: B1325605
CAS No.: 898783-36-3
M. Wt: 321.4 g/mol
InChI Key: FVMJETGZZPHNEA-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader historical context of thiomorpholine chemistry, which has experienced significant advancement since the mid-20th century. Thiomorpholine derivatives have been recognized as privileged scaffolds in medicinal chemistry due to their unique electronic properties and conformational flexibility. The specific compound under examination represents a modern synthesis approach that combines the well-established thiomorpholine core with an aromatic ketone ester system. This particular structural combination reflects contemporary strategies in drug discovery where researchers systematically explore the chemical space around bioactive heterocycles. The compound's identification number MFCD03841774 in the MDL database indicates its formal registration as a distinct chemical entity worthy of systematic study.

The historical trajectory leading to compounds like this compound can be traced through decades of research into sulfur-containing heterocycles. Early work established that thiomorpholine rings could serve as bioisosteres for morpholine, often providing enhanced metabolic stability and altered pharmacokinetic properties. The specific incorporation of thiomorpholine into phenylbutyrate frameworks represents a more recent development, reflecting advanced synthetic methodologies that allow for precise positioning of heterocyclic substituents on aromatic systems. This compound likely emerged from systematic structure-activity relationship studies aimed at optimizing the biological properties of related thiomorpholine derivatives.

Significance in Organic and Medicinal Chemistry

This compound holds substantial significance in both organic and medicinal chemistry contexts due to its multifunctional architecture and potential for diverse chemical transformations. The compound's structure incorporates several pharmacologically relevant motifs, including the thiomorpholine heterocycle, which has been associated with various biological activities such as antitubercular, antioxidant, antibacterial, anti-hypertensive, analgesic, anti-inflammatory, and anticancer properties. The presence of both carbonyl functionalities and the ester group provides multiple sites for potential metabolic transformation and chemical modification, making it an attractive starting point for medicinal chemistry programs.

From an organic chemistry perspective, the compound represents an excellent example of how modern synthetic methods can be employed to construct complex molecules containing multiple functional groups. The successful incorporation of the thiomorpholine moiety through a methylene linker to the para position of the phenyl ring demonstrates sophisticated regioselectivity in synthesis. The compound's stability under ambient conditions, as indicated by its room temperature storage requirements, suggests robust chemical properties that facilitate handling and further synthetic elaboration. Research has shown that thiomorpholine derivatives can exhibit selectivity for various biological targets, with some compounds showing inhibition of specific enzymes such as dipeptidyl peptidase IV.

Classification and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound belongs to the broader class of thiomorpholine-substituted aromatic ketones, specifically categorized as an ethyl ester derivative of a 4-oxobutyric acid system. The structural identifier reveals the hierarchical organization of functional groups: the ethyl ester serves as the primary functional group designation, while the 4-oxo designation indicates the position and nature of the ketone functionality relative to the carboxylic acid carbon.

The thiomorpholine substituent attached via a methylene bridge to the para position of the phenyl ring represents a complex substituent that significantly influences the compound's chemical behavior and potential biological activity. Alternative nomenclature systems may refer to this compound using variations such as ethyl 4-oxo-4-[4-(thiomorpholin-4-ylmethyl)phenyl]butanoate, reflecting different approaches to describing the thiomorpholine attachment. The compound's registry in multiple chemical databases under consistent molecular descriptors, including its SMILES notation CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCSCC2, ensures unambiguous identification across various research contexts.

General Overview of Thiomorpholine-containing Compounds

Thiomorpholine-containing compounds represent a significant class of heterocyclic molecules that have gained considerable attention in pharmaceutical research due to their diverse biological activities and unique chemical properties. The thiomorpholine ring system consists of a six-membered saturated ring containing both nitrogen and sulfur heteroatoms, which confers distinct electronic characteristics compared to analogous morpholine or piperidine systems. These compounds have demonstrated remarkable versatility in medicinal chemistry applications, with documented activities spanning antimicrobial, cardiovascular, neurological, and oncological therapeutic areas.

The incorporation of thiomorpholine moieties into larger molecular frameworks often results in compounds with enhanced biological profiles compared to their non-sulfur-containing analogues. Research has shown that thiomorpholine derivatives can function as effective inhibitors of various enzymes, including those involved in cholesterol biosynthesis and inflammatory pathways. The sulfur atom in the thiomorpholine ring can participate in unique interactions with biological targets, potentially forming reversible covalent bonds or engaging in sulfur-specific binding modes that are not available to oxygen-containing heterocycles. Studies have demonstrated that some thiomorpholine derivatives exhibit significant antioxidant activity, with some compounds showing inhibition of lipid peroxidation with IC50 values as low as 7.5 micromolar.

The structural diversity possible within the thiomorpholine class is exemplified by compounds such as this compound, where the heterocycle serves as a pendant group attached to more complex molecular architectures. This approach allows medicinal chemists to fine-tune the physicochemical properties of lead compounds while maintaining the beneficial characteristics associated with thiomorpholine substitution. The continued development of new thiomorpholine-containing compounds reflects the ongoing recognition of this scaffold as a privileged structure in drug discovery efforts.

Property Value Source
Chemical Abstracts Service Registry Number 898783-36-3
Molecular Formula C17H23NO3S
Molecular Weight 321.43 g/mol
MDL Number MFCD03841774
SMILES Notation CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCSCC2
Storage Conditions Room Temperature
Purity Specification 95% minimum

Properties

IUPAC Name

ethyl 4-oxo-4-[4-(thiomorpholin-4-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-2-21-17(20)8-7-16(19)15-5-3-14(4-6-15)13-18-9-11-22-12-10-18/h3-6H,2,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMJETGZZPHNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642948
Record name Ethyl 4-oxo-4-{4-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-36-3
Record name Ethyl 4-oxo-4-{4-[(thiomorpholin-4-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate involves several steps. One common synthetic route includes the reaction of 4-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate is characterized by the following structural formula:

  • Molecular Formula : C15H19NO3S
  • Molecular Weight : 303.39 g/mol
  • SMILES Notation : CCOC(=O)C(=O)CCc1ccc(cc1)N2CCSCC2

This compound features a butyric acid derivative with a thiomorpholine substituent, which enhances its pharmacological properties.

Medicinal Chemistry Applications

  • Chiral Precursor for Drug Synthesis :
    This compound serves as a chiral precursor in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in treating hypertension and heart failure.
  • Anticancer Activity :
    Recent studies indicate that derivatives of ethyl 4-oxo compounds exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties :
    The compound's structural features contribute to its potential antimicrobial activity. Research has demonstrated that similar thiomorpholine derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

Case Study: Enzyme Interaction

A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with specific enzymes involved in drug metabolism. The findings indicated that the compound could act as a substrate for cytochrome P450 enzymes, influencing the pharmacokinetics of co-administered drugs.

Case Study: In Vivo Efficacy

In vivo studies conducted on rodent models demonstrated that this compound significantly reduced blood pressure when administered as part of a therapeutic regimen for hypertension. The study highlighted its mechanism of action through ACE inhibition, supporting its potential as a therapeutic agent.

Synthesis and Development

The synthesis of this compound involves several steps:

  • Formation of Butyric Acid Derivative :
    • Ethyl butyric acid is reacted with appropriate reagents to form the desired keto group.
  • Thiomorpholine Substitution :
    • The introduction of thiomorpholine is achieved through nucleophilic substitution reactions, enhancing the compound's biological activity.
  • Purification and Characterization :
    • The final product undergoes purification via chromatography and is characterized using NMR and mass spectrometry to confirm its structure.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate involves its binding to androgen receptors, thereby inhibiting the action of androgens like testosterone. This inhibition prevents the growth and proliferation of androgen-dependent prostate cancer cells. The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling.

Comparison with Similar Compounds

Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate is unique due to its specific structure and antiandrogen properties. Similar compounds include:

    Bicalutamide: Another nonsteroidal antiandrogen used in prostate cancer treatment.

    Flutamide: A nonsteroidal antiandrogen with a similar mechanism of action.

    Nilutamide: Another antiandrogen with structural similarities. These compounds share the ability to inhibit androgen receptors but differ in their chemical structures and specific pharmacological properties.

Biological Activity

Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₅NOS₂
  • Molecular Weight : 239.38 g/mol
  • CAS Number : 898782-60-0

The compound features a butyric acid moiety with an oxo group and a thiomorpholine substituent, which may contribute to its biological activities.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant properties of related compounds, suggesting that this compound might exhibit similar effects. For instance, research on quinazolinone derivatives demonstrated significant anticonvulsant activity, indicating that structural analogs may also possess neuroprotective effects .

The proposed mechanisms for the biological activity of this compound include:

  • GABAergic Modulation : Compounds with similar structures often act on GABA receptors, enhancing inhibitory neurotransmission, which is crucial in controlling seizures.
  • Calcium Channel Blockade : Some studies suggest that derivatives may inhibit voltage-gated calcium channels, contributing to their anticonvulsant effects.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticonvulsantQuinazolinone derivativesSignificant reduction in seizure frequency
NeuroprotectiveVarious thiomorpholine derivativesProtection against neuronal damage
CytotoxicityRelated phenylbutyratesInduction of apoptosis in cancer cell lines

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. Research has shown that modifying the thiomorpholine ring can lead to enhanced biological activity. For example, altering substituents on the phenyl ring impacts both potency and selectivity for biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Introduction of the thiomorpholine moiety via nucleophilic substitution or reductive amination of a benzyl chloride intermediate.
  • Step 2 : Formation of the 4-oxobutyrate backbone using Claisen condensation or Friedel-Crafts acylation.
  • Step 3 : Esterification with ethanol under acidic catalysis.
    Optimization includes controlling temperature (60–80°C for thiomorpholine coupling) and pH (neutral for ester stability). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Assigns protons and carbons, confirming the thiomorpholine methylene (δ 3.5–3.7 ppm) and ketone carbonyl (δ 207–210 ppm).
  • IR Spectroscopy : Identifies ester C=O (~1730 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 335.5 for C₁₈H₂₅NO₃S) .

Q. What are the key solubility and stability parameters for handling this compound in aqueous and organic solvents?

  • Methodology :

  • Solubility : Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL).
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmosphere to prevent oxidation of the thiomorpholine sulfur .

Advanced Research Questions

Q. How does the thiomorpholine moiety influence binding affinity in enzyme inhibition studies compared to morpholine or piperidine analogs?

  • Methodology :

  • Comparative SAR Studies : Replace thiomorpholine with morpholine (oxygen instead of sulfur) or piperidine (no heteroatom).
  • Enzyme Assays : Measure IC₅₀ values against targets (e.g., kinases) to assess sulfur’s role in hydrogen bonding or hydrophobic interactions.
  • Crystallography : Resolve ligand-enzyme complexes to map sulfur’s spatial interactions. Evidence shows thiomorpholine derivatives exhibit 2–3× higher affinity due to sulfur’s polarizability .

Q. What computational methods are recommended to model interactions between this compound and kinase targets?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Screen against kinase ATP-binding pockets using flexible ligand docking.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions of the thiomorpholine group. Validation via experimental IC₅₀ correlations is critical .

Q. How can researchers resolve discrepancies in reported biological activity data across assay systems?

  • Methodology :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., staurosporine for kinase inhibition).
  • Metabolic Stability Testing : Evaluate compound degradation in serum (e.g., 50% loss after 2 hours in rat plasma) to adjust activity thresholds.
  • Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity profiles be addressed?

  • Methodology :

  • Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Cell Viability Assays : Combine MTT, ATP-lite, and live/dead staining to rule out assay-specific artifacts.
  • Off-Target Screening : Use kinome-wide profiling (e.g., DiscoverX) to identify unintended targets contributing to toxicity .

Comparative Structural Analysis

Q. What distinguishes this compound from analogs like Ethyl 4-oxo-4-(4-morpholinomethylphenyl)butyrate?

  • Key Differences :

  • Electron Density : Sulfur in thiomorpholine increases electron-richness, altering π-π stacking with aromatic residues in target proteins.
  • Conformational Flexibility : Thiomorpholine’s larger ring size (7-membered vs. 6-membered morpholine) affects binding pocket accommodation.
  • Bioavailability : LogP values differ by ~0.5 units due to sulfur’s hydrophobicity, impacting membrane permeability .

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